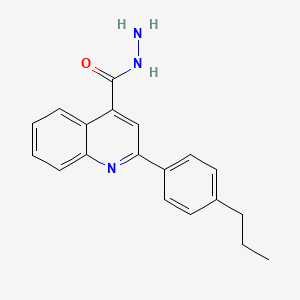

2-(4-Propylphenyl)quinoline-4-carbohydrazide

Description

2-(4-Propylphenyl)quinoline-4-carbohydrazide (CAS: 524934-10-9) is a quinoline-based carbohydrazide derivative with a propyl-substituted phenyl group at the 2-position of the quinoline scaffold. It is synthesized via molecular hybridization techniques, often involving condensation reactions between quinoline-4-carboxylic acid derivatives and hydrazine . This compound is part of a broader class of antimicrobial and antiproliferative agents designed to target microbial DNA gyrase and biofilm formation . Its structural features, including the propylphenyl group, influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(4-propylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(23)22-20)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5,20H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUOKXRJSLVDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-Propylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as column chromatography may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted hydrazides .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinoline compounds, including 2-(4-propylphenyl)quinoline-4-carbohydrazide, exhibit significant anticancer activity. A study highlighted that quinoline derivatives can inhibit the growth of cancer cells, particularly in breast cancer models (MCF-7) and pancreatic cancer. The mechanism often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of p53 expression .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that quinoline derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds enhance their efficacy compared to traditional antibiotics .

Antioxidant Activity

Another significant application is in the field of antioxidant research. The ability of this compound to scavenge free radicals has been assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Results suggest that this compound can effectively reduce oxidative stress, which is linked to various chronic diseases .

Synthetic Methodologies

The synthesis of this compound typically involves a multi-step process starting from readily available quinoline derivatives. Common methods include:

- Condensation Reactions : The initial step often involves the condensation of quinoline-4-carboxylic acid with hydrazine derivatives to form the carbohydrazide structure.

- Molecular Hybridization : Recent approaches have explored molecular hybridization techniques to combine the quinoline structure with other bioactive moieties, enhancing its pharmacological profile .

Therapeutic Potential

Cancer Therapy

Given its promising anticancer properties, this compound is being investigated as a potential lead compound for developing new anticancer agents. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further clinical studies.

Infectious Diseases

The antibacterial properties suggest that this compound could be developed into a novel antibiotic treatment, especially against resistant strains of bacteria. Given the increasing prevalence of antibiotic resistance, compounds like this compound could provide alternative therapeutic options .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The primary structural differences among quinoline-4-carbohydrazide derivatives lie in the substituents on the phenyl ring at the quinoline’s 2-position. Key analogs include:

2-(4-Bromophenyl)quinoline-4-carbohydrazide (CAS: N/A): Bromine substituent .

2-(4-Chlorophenyl)quinoline-4-carbohydrazide (CAS: 884837-13-2): Chlorine substituent .

2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide (CAS: 51842-78-5): Ethoxy group .

2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide (CAS: 524932-68-1): Dichloro substitution .

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent | Molecular Formula | Molecular Weight | logP (XLOGP3) | TPSA (Ų) | Water Solubility (logS) |

|---|---|---|---|---|---|---|

| 2-(4-Propylphenyl) derivative | -C₃H₇ | C₁₉H₁₉N₃O | 305.38 | ~4.2* | ~58.3 | ~-4.5* |

| 4-Bromophenyl derivative | -Br | C₁₆H₁₂BrN₃O | 342.19 | ~3.8 | 58.3 | ~-5.0 |

| 4-Chlorophenyl derivative | -Cl | C₁₆H₁₂ClN₃O | 297.75 | ~3.5 | 58.3 | ~-4.2 |

| 4-Ethoxyphenyl derivative | -OCH₂CH₃ | C₁₈H₁₇N₃O₂ | 307.35 | ~2.9 | 75.6 | ~-3.8 |

| 2,4-Dichlorophenyl derivative | -Cl (2,4-di) | C₁₆H₁₁Cl₂N₃O | 332.18 | ~4.1 | 58.3 | ~-5.3 |

Key Observations :

- Polarity : Ethoxy substitution increases TPSA due to the oxygen atom, enhancing polarity.

- Solubility : Chloro and bromo substituents reduce solubility (logS ≤ -4.2), while ethoxy improves it slightly .

Antimicrobial Activity

- 2-(4-Bromophenyl) derivative : Shows strong inhibition of Staphylococcus aureus DNA gyrase (IC₅₀: ~1.2 µM) and disrupts biofilms (MBEC: 16 µg/mL) .

- 2-(4-Chlorophenyl) derivative : Moderate activity against E. coli (MIC: 32 µg/mL) but weaker than bromo analogs .

- Ethoxyphenyl derivative : Lower logP improves solubility but reduces membrane penetration, leading to weaker antimicrobial efficacy .

Antitubercular Activity

Key Research Findings

Substituent Effects :

- Electron-withdrawing groups (Br, Cl) enhance target binding but reduce solubility.

- Alkyl groups (e.g., propyl) balance lipophilicity and steric effects, improving tissue penetration .

Biofilm Inhibition : Bromophenyl derivatives outperform others in disrupting biofilms, likely due to stronger DNA gyrase binding .

Toxicity : Chlorophenyl derivatives show higher cytotoxicity (CC₅₀: ~20 µM) compared to propylphenyl (estimated CC₅₀: >50 µM) .

Biological Activity

2-(4-Propylphenyl)quinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C17H18N4O

- Molecular Weight : 290.35 g/mol

This compound features a quinoline core, which is known for its diverse biological activities, and a carbohydrazide moiety that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with a quinoline structure often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinoline derivatives. For instance:

- Mechanism of Action : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes. This mechanism has been observed in related compounds, suggesting a similar action for this compound.

- Case Study : A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The compound exhibited significant inhibition against MV-4-11 leukemia cells with an IC50 value indicative of strong activity (exact IC50 for this specific compound needs to be determined through experimental studies).

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MV-4-11 (Leukemia) | TBD | TBD |

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties:

- Study Findings : In vitro evaluations have shown that similar compounds display potent antimicrobial activity against various bacterial strains. The presence of the hydrazide group may enhance this activity by increasing membrane permeability or inhibiting specific microbial enzymes.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been documented:

- Mechanism : Compounds like this compound may inhibit cyclooxygenase enzymes (COX), thereby reducing the production of pro-inflammatory mediators.

Research Findings

- Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their biological activities. The findings suggested that modifications on the phenyl ring significantly influenced the anticancer and antimicrobial efficacy.

- Structure-Activity Relationship (SAR) : The incorporation of hydrazide groups in quinolines has been linked to enhanced biological activity. This suggests that this compound may benefit from similar enhancements.

- Comparative Studies : When compared to other quinoline derivatives, this compound showed promising results, indicating its potential as a lead compound for further development.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Propylphenyl)quinoline-4-carbohydrazide and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline-4-carboxylate esters. For example:

Ester to Hydrazide Conversion : React ethyl quinoline-4-carboxylate derivatives with hydrazine hydrate under reflux (e.g., ethanol, 4–6 hours) to yield the carbohydrazide intermediate .

Q. How can researchers resolve contradictions in biological activity data across different studies on quinoline-4-carbohydrazide derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

- Structural Confirmation : Verify purity (>95% by HPLC) and regiochemistry (e.g., NOESY NMR) to rule out synthetic artifacts .

- Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Meta-Analysis : Compare substituent effects (e.g., 4-bromo vs. 4-propyl groups) and correlate with logP or electronic parameters .

Q. What strategies optimize substituent patterns on the quinoline and phenyl rings to enhance target specificity?

- Methodological Answer :

-

Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents enhance DNA gyrase inhibition by increasing electrophilicity .

-

Hydrophobic Substituents : Propyl or isobutyl groups improve membrane permeability, critical for anticancer activity .

-

Hybridization : Conjugate with acrylamide or indole moieties to target dual pathways (e.g., EGFR-TK and apoptosis) .

Q. How do computational methods like molecular docking integrate with experimental data in studying these compounds?

- Methodological Answer :

- Molecular Docking : Predict binding modes (e.g., quinoline-carbohydrazide interactions with EGFR-TK ATP-binding pocket) .

- QSAR Modeling : Correlate substituent parameters (Hammett σ, molar refractivity) with IC50 values to guide synthesis .

- MD Simulations : Validate stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.